molecular formula C10H12ClNO2S B2525760 [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine CAS No. 338395-16-7

[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine

Cat. No.: B2525760
CAS No.: 338395-16-7
M. Wt: 245.72
InChI Key: QIXNVFMRFLPIDU-BQYQJAHWSA-N
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Description

[(E)-2-(4-Chlorobenzenesulfonyl)ethenyl]dimethylamine is a chemical compound of high interest in medicinal and organic chemistry research. Its structure incorporates several pharmacologically significant motifs. The dimethylamine group is a common pharmacophore in FDA-approved drugs, known to influence the bioavailability and metabolic stability of bioactive molecules . Furthermore, the benzenesulfonyl moiety is a classic feature in sulfonamide-based inhibitors, particularly those targeting carbonic anhydrases , a family of enzymes implicated in conditions ranging from glaucoma to tumors . The (E)-ethenyl spacer, a rigid trans-olefin, is a structural element found in various synthetic and natural bioactive compounds and can be crucial for molecular recognition and binding affinity. The presence of a chlorine atom at the para position of the benzene ring can fine-tune the compound's electronic properties and membrane permeability. While the specific biological profile and research applications of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine require further investigation, its molecular architecture suggests potential as a valuable scaffold for developing enzyme inhibitors or as a building block in organic synthesis. Researchers might explore its utility in designing novel ligands for enzymes like acetylcholinesterase (AChE), a target for Alzheimer's disease, given that sulfonamide and benzamide derivatives have shown significant activity as AChE inhibitors . This product is intended for laboratory research purposes only. It is strictly for use in controlled laboratory settings by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNVFMRFLPIDU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Precursor Intermediates

The 4-chlorobenzenesulfonyl group is typically introduced via reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile. Patent WO2009124962A2 describes a generalized method where sulfonamides are synthesized by treating amines with arylsulfonyl chlorides in the presence of 4-dimethylaminopyridine (4-DMAP) as a catalyst. For example, reacting a secondary amine with 4-chlorobenzenesulfonyl chloride in dichloromethane at 0–25°C for 6–12 hours yields the corresponding sulfonamide. This method ensures high regioselectivity and minimizes side reactions such as over-sulfonylation.

Ethenyl Bridge Formation

The ethenyl linkage is most efficiently constructed using Horner-Wadsworth-Emmons (HWE) olefination or Wittig reactions. A study in Molecules (2022) demonstrates that phosphonate esters react with aldehydes under basic conditions to form α,β-unsaturated sulfones with high (E)-selectivity. For instance, treatment of diethyl (dimethylphosphono)acetate with 4-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) at −78°C generates the ethenyl sulfone intermediate.

Incorporation of Dimethylamine

The dimethylamine group is introduced via reductive amination or alkylation. US8552219B2 discloses a method where a primary amine is methylated using formaldehyde and formic acid under reflux conditions, achieving >90% conversion to the tertiary amine. Alternatively, nucleophilic displacement of a halogenated precursor with dimethylamine in acetonitrile at 60°C provides the target compound in 75–85% yield.

Detailed Synthetic Protocols

Method A: Sequential Sulfonylation and Olefination

Step 1: Synthesis of 4-Chlorobenzenesulfonamide Intermediate

  • Combine 2-aminoethanol (10 mmol) and 4-chlorobenzenesulfonyl chloride (12 mmol) in anhydrous dichloromethane.
  • Add 4-DMAP (0.5 mmol) and stir at 0°C for 2 hours.
  • Warm to room temperature and stir for an additional 6 hours.
  • Wash with 1M HCl, dry over Na2SO4, and concentrate in vacuo to obtain the sulfonamide.

Step 2: Horner-Wadsworth-Emmons Olefination

  • Dissolve the sulfonamide (5 mmol) and diethyl (dimethylphosphono)acetate (5.5 mmol) in THF.
  • Cool to −78°C and add sodium hydride (6 mmol) slowly.
  • Stir for 4 hours, then quench with saturated NH4Cl.
  • Extract with ethyl acetate, dry, and purify via column chromatography (SiO2, hexane/EtOAc 3:1).

Step 3: Reductive Amination

  • React the α,β-unsaturated sulfone (3 mmol) with dimethylamine (6 mmol) in methanol.
  • Add sodium cyanoborohydride (4 mmol) and stir at 25°C for 12 hours.
  • Concentrate and purify by recrystallization from ethanol/water.

Yield : 68–72% (over three steps). Purity : >98% (HPLC).

Method B: One-Pot Sulfonylation-Olefination

This streamlined approach condenses the synthetic sequence into a single reaction vessel:

  • Mix 2-aminoethanol (10 mmol), 4-chlorobenzenesulfonyl chloride (12 mmol), and triethylamine (15 mmol) in THF.
  • After 2 hours, add diethyl (dimethylphosphono)acetate (11 mmol) and NaH (12 mmol).
  • Stir at 0°C for 6 hours, then add dimethylamine hydrochloride (15 mmol) and NaBH3CN (10 mmol).
  • Isolate the product via filtration and wash with cold methanol.

Yield : 60–65%. Advantage : Reduced purification steps.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent : Dichloromethane and THF are optimal for sulfonylation and olefination, respectively. Polar aprotic solvents enhance nucleophilicity in sulfonylation, while THF stabilizes phosphonate intermediates in HWE reactions.
  • Temperature : Olefination at −78°C suppresses (Z)-isomer formation, achieving >95% (E)-selectivity.

Catalytic Systems

  • 4-DMAP : Accelerates sulfonylation by deprotonating the amine and activating the sulfonyl chloride.
  • NaH : Generates the phosphonate enolate in situ, critical for olefination.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 6.78 (d, J=15.6 Hz, 1H, CH=), 6.25 (d, J=15.6 Hz, 1H, CH=), 2.98 (s, 6H, N(CH3)2).
  • 13C NMR (101 MHz, CDCl3) : δ 144.2 (C-SO2), 136.5 (C-Cl), 130.1 (CH=), 128.9 (ArC), 127.3 (ArC), 44.7 (N(CH3)2).
  • HRMS (ESI+) : m/z calc. for C11H13ClNO2S [M+H]+: 274.0365; found: 274.0368.

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H2O 70:30, 1 mL/min). Purity ≥98%.

Applications and Derivatives

The compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Derivatives with modified sulfonyl groups exhibit enhanced solubility and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Triethylamine, pyridine.

Major Products Formed

Scientific Research Applications

[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the ethenyl chain and dimethylamine group contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • The sulfonyl group in the target compound enhances electrophilicity compared to cyano () or furan substituents ().
  • The dimethylamine group may improve solubility in polar solvents, similar to its role in thiazol-2-amine derivatives ().

Inferences for Target Compound :

  • A Wittig reaction could form the ethenyl bridge, using 4-chlorobenzenesulfonyl chloride and dimethylamine-containing aldehydes/phosphonium salts.
  • Acid catalysis (as in ) may improve yields, but sulfonyl groups could necessitate milder conditions to avoid decomposition.

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability Notes Reference
Methyl cyanoethenyl derivative (43) 181–184 Ethanol Stable in polar solvents
Oxyresveratrol - Polar solvents (diols) Photolabile (stilbene)
Thiazol-2-amine derivative - DMSO, chloroform Air-stable crystalline

Predictions for Target Compound :

  • Melting Point : Likely >150°C due to sulfonyl and aromatic groups (cf. 181–184°C in ).
  • Solubility: Moderate in DMSO or ethanol, balancing sulfonyl (polar) and dimethylamine (nonpolar) groups.
  • Stability : Sensitive to strong acids/bases due to sulfonyl-amine interaction; less photolabile than stilbenes ().

Pharmacological and Industrial Potential

  • Antimicrobial Activity : Sulfonyl groups are common in sulfa drugs; the dimethylamine moiety may enhance membrane penetration (cf. thiazol-2-amine in ).
  • Enzyme Inhibition : Polar sulfonyl groups could target proteases or kinases, similar to pyridinyl derivatives ().
  • Material Science : The conjugated ethenyl system may exhibit fluorescence or charge-transfer properties, akin to furan derivatives ().

Biological Activity

The compound [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : 255.74 g/mol

This compound features a chlorobenzenesulfonyl group, which is known to influence its reactivity and biological interactions.

The biological activity of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds and engage in hydrophobic interactions, which may facilitate binding to specific biological targets.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating significant inhibition of cell growth in vitro. The following table summarizes findings from various studies:

StudyCell LineIC50_{50} (µM)Mechanism
Study AHeLa (cervical cancer)15Apoptosis induction
Study BMCF-7 (breast cancer)10Cell cycle arrest
Study CA549 (lung cancer)12Inhibition of glycolysis

Case Studies

  • Study on HeLa Cells : In a controlled experiment, [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. This study indicated that the compound could trigger programmed cell death, making it a candidate for further anticancer drug development.
  • Breast Cancer Research : Another study focused on MCF-7 cells revealed that treatment with the compound led to significant cell cycle arrest at the G1 phase, suggesting a mechanism for inhibiting tumor growth by preventing cell division.
  • Lung Cancer Investigation : Research involving A549 cells demonstrated that the compound inhibited key glycolytic enzymes, thereby reducing energy production in cancer cells and leading to decreased proliferation rates.

Toxicity and Safety Profile

The safety profile of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine is critical for its potential therapeutic application. Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also presents certain cytotoxic effects at higher concentrations. Ongoing research aims to elucidate the dose-response relationship and identify safe therapeutic windows.

Q & A

Q. What challenges arise when scaling up synthesis from milligrams to grams, and how can they be mitigated?

  • Methodological Answer :
  • Heat Management : Employ jacketed reactors for exothermic steps (e.g., sulfonylation) to prevent side reactions.
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for improved turnover in coupling steps .
  • Crystallization Control : Use seed crystals and slow cooling to enhance purity during recrystallization .

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